molecular formula C11H16O2 B1624591 2-methyl-4-phenoxybutan-2-ol CAS No. 87077-92-7

2-methyl-4-phenoxybutan-2-ol

Cat. No.: B1624591
CAS No.: 87077-92-7
M. Wt: 180.24 g/mol
InChI Key: GASNIKGYRVWWBG-UHFFFAOYSA-N
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Description

2-methyl-4-phenoxybutan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenoxybutan-2-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-chlorobutanol with phenol in the presence of a base such as sodium hydroxide. The reaction typically requires heating to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-methyl-4-phenoxybutan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanol, 2-methyl-4-phenyl-
  • 2-Butanol, 2-methyl-4-methoxy-
  • 2-Butanol, 2-methyl-4-ethoxy-

Uniqueness

2-methyl-4-phenoxybutan-2-ol is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenoxy group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-methyl-4-phenoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNIKGYRVWWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449586
Record name 2-Butanol, 2-methyl-4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87077-92-7
Record name 2-Butanol, 2-methyl-4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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